molecular formula C14H6Cl3NO2 B8609636 1H-Isoindole-1,3(2H)-dione, 4,5,7-trichloro-2-phenyl- CAS No. 132841-05-5

1H-Isoindole-1,3(2H)-dione, 4,5,7-trichloro-2-phenyl-

Cat. No.: B8609636
CAS No.: 132841-05-5
M. Wt: 326.6 g/mol
InChI Key: VTDVEZCFYITQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindole-1,3(2H)-dione, 4,5,7-trichloro-2-phenyl- is a useful research compound. Its molecular formula is C14H6Cl3NO2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 4,5,7-trichloro-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 4,5,7-trichloro-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

132841-05-5

Molecular Formula

C14H6Cl3NO2

Molecular Weight

326.6 g/mol

IUPAC Name

4,5,7-trichloro-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C14H6Cl3NO2/c15-8-6-9(16)12(17)11-10(8)13(19)18(14(11)20)7-4-2-1-3-5-7/h1-6H

InChI Key

VTDVEZCFYITQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4,6-Trichlorophthalic acid (500 g, 1.86 moles), glacial acetic acid (4 L), and aniline (175 mL, 1.92 moles) were charged to a 12 L 3-neck flask equipped with a condenser, a stirrer and a thermometer. The mixture was heated with stirring and maintained at 100°-101° C. for 2 hours, then cooled to room temperature and filtered. The filter cake was washed with cold water and vacuum dried (70° C., 0.2 mmHg) for 24 hours to yield 590.7 g of 97.5% pure 3,4,6-trichloro-N-phenylphthalimide (m.p. 199°-200° C.).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

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